3-(2-Cyanoethoxy)propanoic acid
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Overview
Description
3-(2-Cyanoethoxy)propanoic acid is an organic compound with the molecular formula C6H9NO3 It is a derivative of propanoic acid, featuring a cyanoethoxy group attached to the third carbon of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanoethoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyanoethoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanoethoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(2-Aminoethoxy)propanoic acid.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the cyano group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 3-(2-Aminoethoxy)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Cyanoethoxy)propanoic acid has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biochemical pathways.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyanoethoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-Cyanoethoxy)propionic acid, butyl ester: This compound is similar in structure but features a butyl ester group instead of a carboxylic acid group.
3-(2-Aminoethoxy)propanoic acid: This compound is a reduced form of 3-(2-Cyanoethoxy)propanoic acid, with the cyano group converted to an amine group.
Uniqueness
3
Properties
Molecular Formula |
C6H9NO3 |
---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-(2-cyanoethoxy)propanoic acid |
InChI |
InChI=1S/C6H9NO3/c7-3-1-4-10-5-2-6(8)9/h1-2,4-5H2,(H,8,9) |
InChI Key |
SEOLSBRTLWFREZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC(=O)O)C#N |
Origin of Product |
United States |
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